
10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate: is a brominated organic compound It is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate typically involves the bromination of undecyl and hexanoate precursors. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce less brominated hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate is used as a reagent in various organic synthesis reactions. Its multiple bromine atoms make it a valuable intermediate for the synthesis of more complex molecules.
Biology: The compound’s brominated structure allows it to interact with biological molecules, making it a subject of study in biochemical research. It may be used to investigate the effects of brominated compounds on cellular processes.
Medicine: While not widely used in medicine, the compound’s potential as a pharmacological agent is being explored. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry: In industry, this compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure imparts flame-retardant properties, making it useful in various applications.
Mechanism of Action
The mechanism of action of 10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also disrupt cellular processes by interfering with enzyme activity or membrane integrity.
Comparison with Similar Compounds
- Hexanoic acid, 2,3,4,5-tetrabromo-, 10,11-dibromoundecyl ester
- 1,4-Dibromobutane
- 2,3-Dibromopropanol
Comparison: Compared to similar compounds, 10,11-Dibromoundecyl 2,3,4,5-tetrabromohexanoate is unique due to the specific positions and number of bromine atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications. For example, its higher bromine content may enhance its flame-retardant properties compared to compounds with fewer bromine atoms.
Properties
CAS No. |
62284-98-4 |
|---|---|
Molecular Formula |
C17H28Br6O2 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
10,11-dibromoundecyl 2,3,4,5-tetrabromohexanoate |
InChI |
InChI=1S/C17H28Br6O2/c1-12(19)14(21)15(22)16(23)17(24)25-10-8-6-4-2-3-5-7-9-13(20)11-18/h12-16H,2-11H2,1H3 |
InChI Key |
VKVJQVQNDXPLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(=O)OCCCCCCCCCC(CBr)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}but-2-enoate](/img/structure/B14547062.png)
![3-[(But-2-en-1-yl)amino]-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide](/img/structure/B14547081.png)
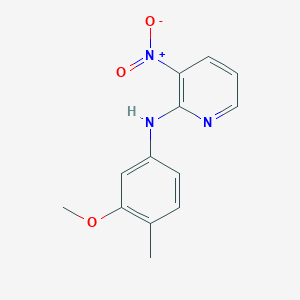
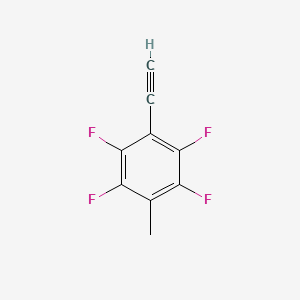
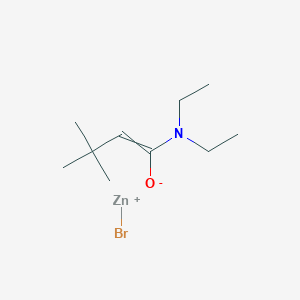
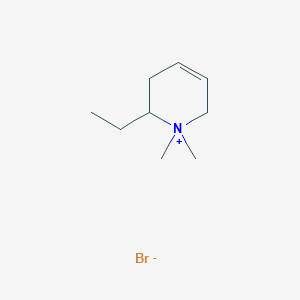

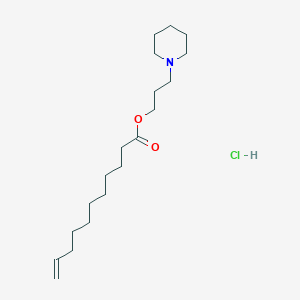
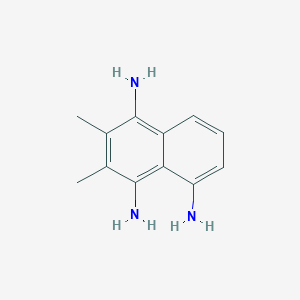
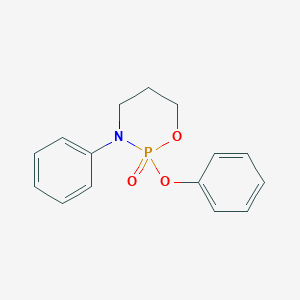
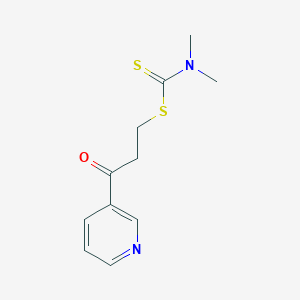
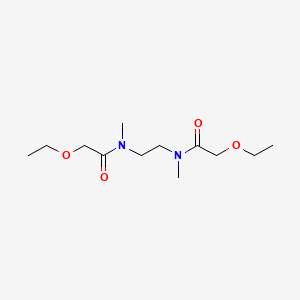
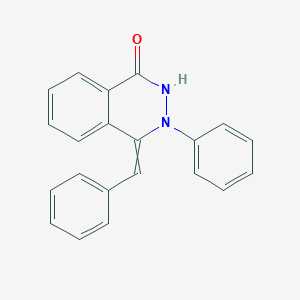
![5-Nitronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14547121.png)
